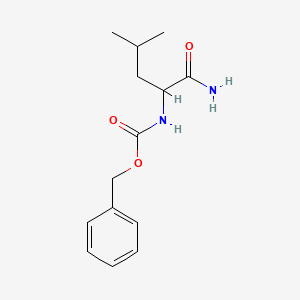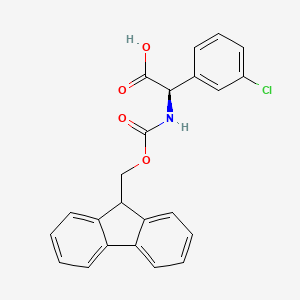
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is 407.0924357 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Peptide Assembly
Amino-acids Condensation : The synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids by reaction with 9-fluorenylmethylchloroformate, showcases the formation of Fmoc-dipeptide, suggesting its significance in peptide bond formation and the potential for synthesizing complex peptides with minimal side reactions (Tessier et al., 1983).
Enhanced Synthesis Techniques : A method involving in situ silylation for the preparation of Fmoc-protected 1-aminoalkylphosphinic acids presents a more efficient and reproducible procedure for synthesizing and purifying these derivatives, indicating the versatility of Fmoc-D-Phg(4-Cl)-OH in peptide chemistry (Li et al., 2007).
Solid Phase Peptide Synthesis (SPPS) : The base labile nature of Fmoc amino acid groups, including Fmoc-D-Phg(4-Cl)-OH, is exploited in SPPS, illustrating its utility in replacing acid-labile t-butoxycarbonyl (BOC) amino protecting groups for more efficient peptide assembly (Lee et al., 1999).
Molecular Structure and Functionality
Self-Assembly and Nanostructure Formation : The self-assembly behavior of Fmoc-Phenylalanine and its derivatives, including Fmoc-D-Phg(4-Cl)-OH, has been studied for their potential in forming one-dimensional fibril networks, highlighting their application in the development of novel biomaterials and hydrogels (Rajbhandary et al., 2018).
Advanced Material Development
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been explored for their antibacterial capabilities, with significant implications for developing enhanced composite materials for biomedical applications. This research demonstrates the potential of Fmoc-D-Phg(4-Cl)-OH in contributing to the advancement of peptide- and amino-acid-based nanotechnology (Schnaider et al., 2019).
Propriétés
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXWBFVGWGSRR-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)
![Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)](/img/structure/B6363289.png)
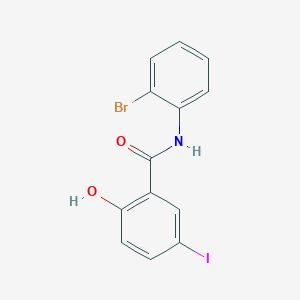

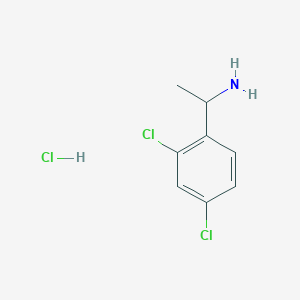
![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)
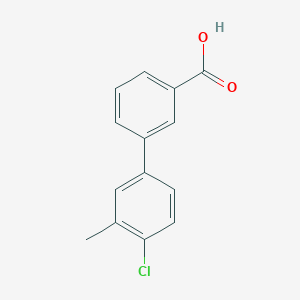
![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
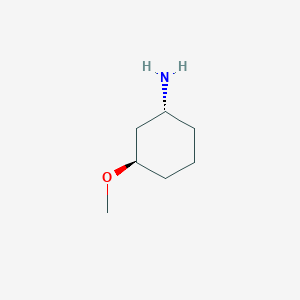
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
